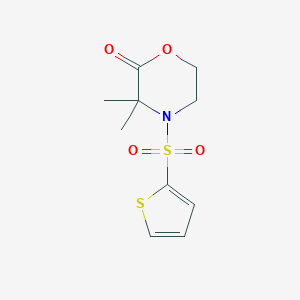
3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone, also known as SU6656, is a potent and selective inhibitor of Src family kinases. It was first synthesized in 1999 by researchers at Sugen Inc. and has since been used extensively in scientific research to study the role of Src family kinases in cellular signaling pathways.
Mechanism Of Action
3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone works by binding to the ATP-binding site of Src family kinases, thereby preventing their activation and downstream signaling. This inhibition can lead to a variety of cellular effects, including decreased cell proliferation, increased apoptosis, and altered cell migration and adhesion.
Biochemical And Physiological Effects
Studies have shown that 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone can inhibit the growth and survival of a variety of cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone has also been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases such as rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
One advantage of using 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone in lab experiments is its high potency and selectivity for Src family kinases. This allows researchers to specifically target these kinases without affecting other cellular processes. However, one limitation of 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone is its relatively short half-life, which can make it difficult to maintain effective concentrations over extended periods of time.
Future Directions
There are several potential future directions for research involving 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone. One area of interest is the development of combination therapies that target both Src family kinases and other signaling pathways involved in cancer progression. Additionally, researchers are exploring the use of 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone in combination with other drugs to enhance its efficacy and overcome potential resistance mechanisms. Finally, there is ongoing research into the development of new inhibitors that are more potent and have longer half-lives than 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone.
Synthesis Methods
The synthesis of 3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone involves several steps, including the reaction of 2-chloro-4,5-dimethylthiophene with sodium hydride to form the corresponding thiolate. This thiolate is then reacted with 2-bromoethylmorpholine to form the desired product.
Scientific Research Applications
3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone has been used extensively in scientific research to study the role of Src family kinases in cellular signaling pathways. These kinases are involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these kinases, researchers can gain insights into the underlying mechanisms of these processes and potentially develop new therapies for diseases such as cancer.
properties
Product Name |
3,3-Dimethyl-4-(2-thienylsulfonyl)-2-morpholinone |
|---|---|
Molecular Formula |
C10H13NO4S2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
3,3-dimethyl-4-thiophen-2-ylsulfonylmorpholin-2-one |
InChI |
InChI=1S/C10H13NO4S2/c1-10(2)9(12)15-6-5-11(10)17(13,14)8-4-3-7-16-8/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
NYTUQTCTXLQSMH-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)OCCN1S(=O)(=O)C2=CC=CS2)C |
Canonical SMILES |
CC1(C(=O)OCCN1S(=O)(=O)C2=CC=CS2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)


![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)

![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)
